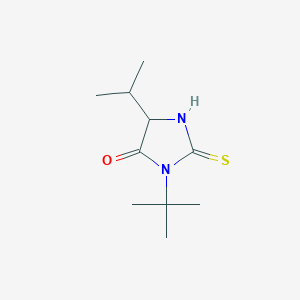
3-tert-Butyl-5-isopropyl-2-thiohydantoin
Cat. No. B8316809
M. Wt: 214.33 g/mol
InChI Key: DLUNHXKILPKJFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07919630B2
Procedure details


Sparteine (0.94 g, 0.0040 mol) was dissolved in 2 mL of THF in a flask equipped with a magnetic stirrer, septum, and nitrogen pressure. The flask was immersed in a −40° bath, and a 1.6 M ethereal solution of methyllithium (2.5 mL, 0.0040 mol) was added by syringe. Then a solution of 3-t-butyl-5-ethylidenethiohydantoin (0.20 g, 0.0010 mol) in 2 mL of THF was added dropwise by syringe over 20 min. After 1 hr, HPLC analysis showed no starting material. The reaction mixture was diluted with 5 mL of saturated aqueous NH4Cl, then 4 mL of 1 M HCl, and then 10 mL of EtOAc. The layers were separated, and the organic layer was washed with 2×30 mL of 1 M HCl. The solvent was removed at aspirator pressure, and the residue was reconcentrated×3 from small amounts of dichloromethane. An HPLC trace at 270 nm revealed a purity of only 71% for the major product, although there was no major impurity. NMR (CDCl3) δ 8.5 (bs, 1H), 3.8 (m, 1H), 0.9-2.8 (m, 16H). It is notable that the methyls of the isopropyl group are magnetically nonequivalent.
Name
Sparteine
Quantity
0.94 g
Type
reactant
Reaction Step One


[Compound]
Name
ethereal solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two


Name
3-t-butyl-5-ethylidenethiohydantoin
Quantity
0.2 g
Type
reactant
Reaction Step Three





Identifiers


|
REACTION_CXSMILES
|
[CH2:1]1C[C@H]2N(C[C@@H]3[C@@H]4CCCCN4C[C@H]2C3)CC1.C[Li].[C:20]([N:24]1[C:28](=[O:29])[C:27](=[CH:30][CH3:31])[NH:26][C:25]1=[S:32])([CH3:23])([CH3:22])[CH3:21].Cl>C1COCC1.[NH4+].[Cl-].CCOC(C)=O>[C:20]([N:24]1[C:28](=[O:29])[CH:27]([CH:30]([CH3:1])[CH3:31])[NH:26][C:25]1=[S:32])([CH3:23])([CH3:22])[CH3:21] |f:5.6|
|
Inputs


Step One
|
Name
|
Sparteine
|
|
Quantity
|
0.94 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CCN2C[C@H]3C[C@@H]([C@H]2C1)CN4[C@H]3CCCC4
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
[Compound]
|
Name
|
ethereal solution
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
2.5 mL
|
|
Type
|
reactant
|
|
Smiles
|
C[Li]
|
Step Three
|
Name
|
3-t-butyl-5-ethylidenethiohydantoin
|
|
Quantity
|
0.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)N1C(NC(C1=O)=CC)=S
|
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Four
|
Name
|
|
|
Quantity
|
4 mL
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
Step Five
|
Name
|
|
|
Quantity
|
5 mL
|
|
Type
|
solvent
|
|
Smiles
|
[NH4+].[Cl-]
|
Step Six
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOC(=O)C
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
equipped with a magnetic stirrer
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was immersed in a −40°
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The layers were separated
|
WASH
|
Type
|
WASH
|
|
Details
|
the organic layer was washed with 2×30 mL of 1 M HCl
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed at aspirator pressure
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
C(C)(C)(C)N1C(NC(C1=O)C(C)C)=S
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
